4-acetamido-3-methylbenzoic acid

Descripción

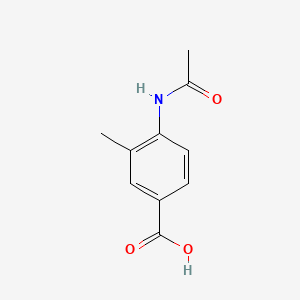

4-Acetamido-3-methylbenzoic acid (CAS 37901-92-1) is a benzoic acid derivative with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. Structurally, it features an acetamido group (-NHCOCH₃) at the para position and a methyl group (-CH₃) at the meta position relative to the carboxylic acid moiety.

Propiedades

IUPAC Name |

4-acetamido-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQSEJSRAJSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191332 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-92-1 | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The synthesis begins with the acetylation of 4-amino-3-methylbenzoic acid using acetic anhydride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide derivative. Key reagents include:

| Reagent | Role | Quantity (per 60 mmol substrate) |

|---|---|---|

| 4-Amino-3-methylbenzoic acid | Substrate | 9 g |

| Acetic anhydride | Acetylating agent | 112 mmol (8.2 mL) |

| Triethylamine | Base (acid scavenger) | 180 mmol (25.09 mL) |

| Dichloromethane | Solvent | 100 mL |

Stepwise Procedure

- Base Addition : Et₃N is added dropwise to a dichloromethane (CH₂Cl₂) solution of 4-amino-3-methylbenzoic acid, initiating deprotonation of the amine group.

- Acetylation : Acetic anhydride is slowly introduced, enabling exothermic acyl transfer. The mixture is stirred at 20°C for 72 hours to ensure complete conversion.

- Solvent Removal : The reaction mixture is evaporated under reduced pressure, leaving a crude residue.

- Crystallization : The residue is dissolved in 1 M hydrochloric acid (50 mL) and water (100 mL). Slow cooling induces crystallization, yielding light-pink crystals with 93% efficiency.

Workup and Purification

Post-reaction workup involves acidic recrystallization to isolate the product. Key parameters influencing purity include:

- HCl Concentration : 1 M HCl ensures protonation of residual amines, preventing co-crystallization.

- Cooling Rate : Gradual cooling (overnight) promotes large crystal formation, minimizing solvent inclusion.

Optimization of Reaction Parameters

Temperature and Time Dependence

Prolonged stirring at ambient temperature (72 hours) maximizes yield by ensuring complete acetylation of sterically hindered amines. Elevated temperatures (>30°C) risk side reactions, such as esterification of the carboxylic acid group.

Solvent Selection

Dichloromethane is preferred due to its low polarity, which solubilizes the substrate without promoting premature crystallization. Alternatives like tetrahydrofuran (THF) reduce yield by 12–15% due to competing solvolysis.

Stoichiometric Ratios

A 3:1 molar ratio of Et₃N to substrate ensures complete deprotonation, while a 1.87:1 ratio of acetic anhydride to substrate minimizes excess reagent waste.

Characterization and Analytical Data

Spectroscopic Confirmation

Post-synthesis characterization employs multiple techniques:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 237–239°C | |

| Density | 1.276 g/cm³ | |

| Boiling Point | 411°C at 760 mmHg |

Scalability and Industrial Production Considerations

Batch Process Limitations

Laboratory-scale synthesis faces challenges in scaling due to:

- Extended Reaction Time : 72-hour stirring reduces throughput.

- Solvent Volume : Large CH₂Cl₂ quantities raise safety and disposal concerns.

Continuous Flow Synthesis

Adopting continuous flow reactors could enhance efficiency by:

Cost-Benefit Analysis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 93% | 89–91% (projected) |

| Production Rate | 10.7 g/batch | 5–10 kg/day |

| Purity | ≥95% | ≥98% (after polishing) |

Análisis De Reacciones Químicas

Types of Reactions: 4-acetamido-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

4-Acetamido-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through processes such as oxidation, reduction, and substitution. For instance:

- Oxidation : This process can lead to the formation of derivatives with additional carboxyl groups.

- Reduction : It can yield 2-amino-3-methylbenzoic acid.

- Substitution : This reaction can produce halogenated derivatives of the compound.

Biological Research

Enzyme Interaction Studies

Research has indicated that this compound may interact with various enzymes and proteins, making it a subject of interest in biological studies. Its potential role in biochemical pathways is being investigated, particularly regarding its effects on enzyme activity and protein interactions.

Medicinal Applications

Therapeutic Potential

The compound has been studied for its potential therapeutic properties. Notably, it has been investigated for:

- Anti-inflammatory Activities : The compound shows promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for further exploration in pharmacology .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals. Its derivatives are often employed in the synthesis of dyes and other chemical compounds essential for various industrial processes .

Analytical Techniques

Detection and Analysis

Recent studies have highlighted methods for detecting this compound in biological samples. For example, it has been identified as a potential marker for pesticide residues in agricultural products. Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify its presence in food samples .

Case Study 1: Pesticide Residue Analysis

A study conducted to analyze the presence of 4-amino-3-methylbenzoic acid (a derivative) as a marker for amitraz use in chicken farms demonstrated the effectiveness of CEN-QuEChERS methods. Despite testing multiple samples, no measurable residues were found, indicating the need for further research into detection methodologies .

Case Study 2: Hemostatic Activity

Research published on new amide derivatives including this compound assessed their hemostatic activity. The study evaluated clotting times and cytotoxicity, finding that certain derivatives exhibited promising results comparable to established antifibrinolytic agents .

Mecanismo De Acción

The mechanism of action of 4-acetamido-3-methylbenzoic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Characteristics:

- Synthesis: Prepared via acetylation of 4-amino-3-methylbenzoic acid using acetic anhydride and triethylamine in dichloromethane, yielding a tan solid with a 56% efficiency .

- Biological Relevance : Identified as a metabolite of the pesticide amitraz in humans and dogs. In humans, it constitutes ~27% of amitraz-derived metabolites, alongside 4-formamido-3-methylbenzoic acid .

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Position Effects

- 4-Acetamido-2-methylbenzoic Acid (CAS 103204-69-9): Structure: Methyl group at position 2 instead of 3. Properties: Similar molecular formula (C₁₀H₁₁NO₃) but altered steric and electronic effects due to substituent positioning. This isomer may exhibit differences in solubility and crystallinity compared to the 3-methyl derivative .

Functional Group Modifications

- 4-Acetamido-3-nitrobenzoic Acid (CAS 1539-06-6): Structure: Nitro (-NO₂) group replaces the methyl group at position 3. Properties:

- Higher polarity due to the electron-withdrawing nitro group, reducing solubility in nonpolar solvents.

- Melting point: 220–222°C .

- Applications: Potential intermediate in pharmaceutical synthesis, where nitro groups are often reduced to amines .

- 4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid (CAS 499770-94-4): Structure: Thienylacetyl group introduces aromatic heterocyclic character.

Derivatives with Alternate Backbones

- 4-Acetamido-3-methylhippuric Acid :

Comparative Data Table

Actividad Biológica

4-Acetamido-3-methylbenzoic acid, also known as 4-(acetylamino)-3-methylbenzoic acid, is an aromatic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(Acetylamino)-3-methylbenzoic acid

- Molecular Formula : C10H11NO3

- CAS Number : 37901-92-1

- Physical Form : Light red to red powder or crystals

- Purity : ≥95% .

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : It has been shown to inhibit microbial neuraminidase enzymes, which are critical for the virulence of several pathogens. The compound's derivatives have demonstrated promising antimicrobial properties against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : Studies have suggested that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .

Antimicrobial Evaluation

A study conducted by Gupta (2019) synthesized novel derivatives of this compound and evaluated their inhibitory effects on microbial neuraminidase. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Case Study: Toxicological Profile

In a toxicological assessment related to its metabolism, it was found that this compound is a metabolite of amitraz, a pesticide. The compound was observed to be rapidly absorbed and predominantly excreted via urine in animal models. Toxicity studies indicated low acute toxicity but highlighted concerns regarding chronic exposure leading to liver damage at higher doses .

Antioxidant and Anti-inflammatory Properties

Research has shown that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidant activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage .

Data Summary

| Property | Details |

|---|---|

| Molecular Weight | 195.20 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity Level | Low acute toxicity; caution advised for chronic exposure |

| Biological Activities | Antimicrobial, anti-inflammatory, antioxidant |

Q & A

Q. How can 4-acetamido-3-methylbenzoic acid be synthesized and purified for research purposes?

- Methodological Answer : The compound can be synthesized via amidation or nitration of precursor benzoic acid derivatives. For example, nitro or acetamido groups can be introduced at specific positions using regioselective reactions. Purification typically involves recrystallization from ethanol or methanol, followed by column chromatography for higher purity. Structural confirmation is achieved via -NMR and FT-IR spectroscopy, focusing on characteristic peaks such as the acetamido N–H stretch (~3300 cm) and carboxylic acid C=O (~1700 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- NMR spectroscopy : - and -NMR identify substitution patterns (e.g., methyl and acetamido groups at positions 3 and 4, respectively) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways, aiding in impurity detection .

Advanced Research Questions

Q. How can this compound serve as a precursor for complex organic molecules?

- Methodological Answer : The carboxylic acid group allows coupling reactions (e.g., amide or ester formation), while the acetamido group can undergo hydrolysis to free amines for further functionalization. For example:

- Drug design : Derivatives have been explored as enzyme inhibitors via molecular docking studies targeting SARS-CoV-2 proteases .

- Materials science : The methyl group enhances steric stability, making it a candidate for metal-organic frameworks (MOFs) .

- Synthetic routes : Computational tools like PISTACHIO and REAXYS databases predict feasible pathways for derivatization .

Q. What analytical challenges arise when quantifying this compound in metabolic studies?

- Methodological Answer : In human metabolism studies, polar metabolites (e.g., glucuronide conjugates) dominate (~57% of total metabolites), complicating chromatographic separation. Strategies include:

- LC-MS/MS : Using reverse-phase columns (C18) with acidic mobile phases to improve retention and ionization efficiency.

- Isotopic labeling : -radiolabeling tracks urinary excretion (82% recovery in humans) and distinguishes parent compounds from metabolites .

- Data contradiction : Discrepancies in fecal/expired air recovery rates highlight the need for standardized extraction protocols .

Q. How can computational methods resolve contradictions in the compound’s molecular interactions?

- Methodological Answer : Conflicting docking results (e.g., binding affinity variations in SARS-CoV-2 studies) can be addressed via:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites .

- Molecular Dynamics (MD) : Simulates protein-ligand interactions under physiological conditions to validate static docking poses .

- Crystallographic refinement : SHELXL software refines high-resolution X-ray data to resolve ambiguities in hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.